A Technical Guide to 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 252742-72-6) for Researchers and Drug Development Professionals
A Technical Guide to 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 252742-72-6) for Researchers and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one, CAS number 252742-72-6. It is a vital heterocyclic compound, primarily utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This guide consolidates essential data on its chemical properties, spectroscopic characteristics, synthesis protocols, and applications, with a focus on its role in drug development. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.
Chemical and Physical Properties
3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is a white to off-white crystalline solid.[1][2] It is characterized by a high melting point and solubility in polar organic solvents like methanol.[1] Its reactive chloromethyl group makes it a versatile building block in organic synthesis.[3]
| Property | Value | Source(s) |
| CAS Number | 252742-72-6 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₃H₄ClN₃O | [3][6][7] |
| Molecular Weight | 133.54 g/mol | [3][6] |
| IUPAC Name | 5-(chloromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one | [9] |
| Synonyms | 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one, 5-Chloromethyl-2H-1,2,4-triazolin-3-one | [1][2] |
| Appearance | White to almost white powder/crystal | [1][2][3] |
| Melting Point | 199 °C | [1][3] |
| Solubility | Soluble in Methanol | [1] |
| Purity | >98% (HPLC) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound. The following table summarizes its proton Nuclear Magnetic Resonance (¹H NMR) data.
| Parameter | Value | Source(s) |
| Technique | ¹H NMR | [2] |
| Spectrometer | 500 MHz | [2] |
| Solvent | DMSO-d₆ | [2] |
| Chemical Shift (δ) | 4.49 ppm (s, 2H), 11.55 ppm (br. s, 1H), 11.70 ppm (br. s, 1H) | [2] |
Synthesis and Reactivity
The primary industrial synthesis of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one involves the chloromethylation of 1H-1,2,4-triazol-5(4H)-one.[1] This reaction typically employs a chloromethylating agent, such as chloromethyl methyl ether, and is catalyzed by a Lewis acid under acidic conditions to facilitate the electrophilic substitution onto the triazole ring.[1] The chloromethyl group imparts significant reactivity, making the compound an excellent substrate for nucleophilic substitution reactions, which is fundamental to its application as a synthetic intermediate.
Experimental Protocol: General Synthesis
Objective: To synthesize 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one via chloromethylation.
Materials:
-
1H-1,2,4-triazol-5(4H)-one
-
Chloromethylating agent (e.g., chloromethyl methyl ether)
-
Lewis acid catalyst (e.g., zinc chloride)
-
Appropriate acidic solvent
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with 1H-1,2,4-triazol-5(4H)-one and the Lewis acid catalyst in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Add the chloromethylating agent dropwise via the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Combine all aqueous phases and perform multiple extractions with ethyl acetate (e.g., 5 times).[2]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[2]
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to obtain the crude solid.[2]
-
Grind the resulting solid with ethyl acetate for further purification, yielding the final product which can be used without further purification or recrystallized if necessary.[2]
-
Characterize the final product using ¹H NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.
Applications in Research and Development
This compound is a cornerstone intermediate in multiple fields, most notably in the pharmaceutical industry.
Pharmaceutical Intermediate for Antiemetics
The most prominent application of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one is as a critical building block in the multi-step synthesis of Aprepitant and its prodrug, Fosaprepitant.[1][2] These drugs are potent and selective antagonists of the human neurokinin-1 (NK₁) receptor, widely used to prevent chemotherapy-induced and postoperative nausea and vomiting.[1] The use of this specific triazolinone intermediate is crucial for achieving high yield and purity in the final active pharmaceutical ingredient (API).[1]
Agrochemical and Other Applications
Beyond pharmaceuticals, this compound and its derivatives are explored in agricultural science.
-
Agrochemicals: It serves as a precursor for developing novel fungicides and herbicides, which often rely on the triazole scaffold to inhibit specific biological pathways in fungi and plants.[3] For instance, many triazole derivatives are known inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[11]
-
Materials Science: The compound can be incorporated into specialty polymers and coatings to enhance durability and resistance to environmental factors.[3]
-
Biochemical Research: Due to its reactive nature, it is used in research to probe biochemical pathways and study enzyme inhibition, aiding in the identification of new therapeutic targets.[3]
Safety, Handling, and Storage
This compound is classified as a hazardous chemical and requires strict safety protocols.[1][2] It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] Some classifications also list it as being harmful if swallowed and suspected of causing genetic defects and cancer.[4][5]
| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Corrosive, Health Hazard | corrosive, health_hazard | Danger | H290: May be corrosive to metals.H302: Harmful if swallowed.[4]H314: Causes severe skin burns and eye damage.[4]H341: Suspected of causing genetic defects.[4]H351: Suspected of causing cancer.[4] |
Experimental Protocol: Safe Handling and Storage
Objective: To outline the necessary precautions for the safe handling, storage, and disposal of 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one.
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear impervious, flame-resistant laboratory clothing.[4]
-
Respiratory Protection: Use only in a well-ventilated fume hood. If exposure limits are at risk of being exceeded, use a full-face respirator.[4]
2. Handling:
-
Avoid all contact with skin and eyes.[4]
-
Do not breathe dust, mists, or vapors. Avoid the formation of dust and aerosols.[4]
-
Wash hands and skin thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[4]
3. Storage:
-
Store in the original, tightly closed, corrosive-resistant container.[4]
-
Keep in a cool, dry, dark, and well-ventilated place.[1][4] Recommended storage is at room temperature.[1][3]
-
Store locked up and away from incompatible materials or foodstuff containers.[4]
4. Accidental Release (Spill Management):
-
Evacuate personnel to a safe area, upwind of the spill.[4]
-
Ensure adequate ventilation and remove all sources of ignition.[4]
-
Wearing full PPE, absorb the spillage with inert material (e.g., sand, vermiculite) to prevent material damage.
-
Collect the absorbed material into a suitable container for hazardous waste disposal.
5. Disposal:
-
Dispose of contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 252742-72-6) is a high-value synthetic intermediate with significant utility in the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity make it an indispensable building block for complex molecules, most notably the antiemetic drug Aprepitant. While its handling requires stringent safety measures due to its hazardous nature, its role in the development of new therapeutics and other advanced materials underscores its importance for chemical researchers and drug development professionals.
References
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- 5. 252742-72-6 | 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | Doravirine Related | Ambeed.com [ambeed.com]
- 6. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | CymitQuimica [cymitquimica.com]
- 7. Buy Online CAS Number 252742-72-6 - TRC - 5-Chloromethyl-2H-1,2,4-triazolin-3-one | LGC Standards [lgcstandards.com]
- 8. 252742-72-6 CAS MSDS (5-Chloromethyl-2H-1,2,4-triazolin-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 252742-72-6 [sigmaaldrich.com]
- 10. 252742-72-6|3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one|BLD Pharm [bldpharm.com]
- 11. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
